molecular formula C4H6N2S B1342484 2-Methylthiazol-5-amine CAS No. 89281-44-7

2-Methylthiazol-5-amine

Cat. No.: B1342484
CAS No.: 89281-44-7
M. Wt: 114.17 g/mol
InChI Key: IDSUZAVUCMIBBS-UHFFFAOYSA-N
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Description

2-Methylthiazol-5-amine is a heterocyclic organic compound with the molecular formula C4H6N2S. It is a derivative of thiazole, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

2-Methylthiazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many substances. The compound can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, this compound has been shown to form complexes with metal ions, which can influence its biochemical activity and interactions with other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate their activity. For example, it has been found to inhibit certain kinases, which are enzymes that play a role in cell signaling and growth. This inhibition can lead to changes in cellular functions and processes. Additionally, this compound can affect gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can become toxic and cause adverse effects. Studies have reported threshold effects, where the compound’s impact on cellular and physiological functions changes significantly beyond a certain dosage. High doses of this compound have been associated with liver toxicity and other adverse effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with other molecules. This process results in the formation of various metabolites that can be excreted from the body. The compound’s interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. For example, its interaction with metal ions can affect its distribution and biochemical activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity. For instance, this compound has been found to localize in the mitochondria, where it can affect cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylthiazol-5-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylthiazole with ammonia under specific conditions. Another method includes the cyclization of appropriate precursors such as 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic methyl ester-1,1-dioxide and meloxicam .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Methylthiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

2-Methylthiazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylthiazole
  • 2-Amino-4-methylthiazole
  • 2-Amino-5-nitrothiazole

Comparison

Compared to these similar compounds, 2-Methylthiazol-5-amine is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of its chemical stability and versatility in synthetic applications. Additionally, its biological activity makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-6-2-4(5)7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUZAVUCMIBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609988
Record name 2-Methyl-1,3-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89281-44-7
Record name 2-Methyl-1,3-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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